Ammonium octadecyl hydrogen phosphate

Description

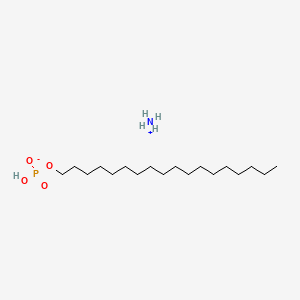

Chemical Identity: Ammonium octadecyl hydrogen phosphate (AOHP, CAS 7529-94-4) is an organophosphorus compound with the molecular formula C₁₈H₄₂NO₄P and a molecular weight of 367.51 g/mol . Structurally, it consists of a long hydrophobic octadecyl chain (C₁₈H₃₇) linked to a hydrophilic phosphate group, with an ammonium ion (NH₄⁺) as the counterion. This amphiphilic structure confers surfactant-like properties, enabling applications in emulsification, dispersion, and surface modification .

Synthesis and Properties: AOHP is synthesized via esterification of octadecyl alcohol with phosphoric acid, followed by neutralization with ammonium hydroxide. Its melting point and solubility are influenced by the long alkyl chain, rendering it less water-soluble than simpler ammonium phosphates like ammonium dihydrogen phosphate (ADHP) .

Properties

CAS No. |

7529-94-4 |

|---|---|

Molecular Formula |

C18H42NO4P |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

azanium;octadecyl hydrogen phosphate |

InChI |

InChI=1S/C18H39O4P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H2,19,20,21);1H3 |

InChI Key |

HMRDIGSAADRGQE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(O)[O-].[NH4+] |

Other CAS No. |

7529-94-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of AOHP and Analogous Compounds

Surfactant Efficiency

- AOHP : Forms stable micelles in aqueous solutions due to its balanced hydrophobicity (C₁₈ chain) and hydrophilicity (phosphate-NH₄⁺). However, its critical micelle concentration (CMC) is higher than zwitterionic surfactants like TOCC, which have multiple charged groups enhancing colloidal stability .

- ADHP: Lacks surfactant properties due to the absence of a hydrophobic tail. Primarily used as a buffering agent in chromatography (e.g., LC-MS mobile phases) but incompatible with mass spectrometry due to non-volatile phosphate residues.

Nanoparticle Modification

- AOHP vs. ODP, lacking a counterion, may require additional stabilizers.

Thermal and Chemical Stability

- AOHP : The phosphate group and saturated alkyl chain provide thermal stability up to ~300°C, similar to long-chain halides like octadecyl chloride.

- ADHP : Decomposes at 190–204°C, limiting high-temperature applications.

Research Findings and Industrial Relevance

- AOHP in Nanotechnology: AOHP-modified BaSO₄ nanoparticles exhibit uniform morphology and enhanced hydrophobicity, making them suitable for coatings and drug delivery systems.

- ADHP in Pharmaceuticals : Used in LC methods for impurity profiling (e.g., Omeprazole/Domperidone capsules) but replaced by volatile buffers (e.g., formic acid) in LC-MS.

- Zwitterionic Surfactants : TOCC’s branched structure achieves lower CMC (~0.1 mM) than AOHP (~1–5 mM), enabling cost-effective emulsification.

Preparation Methods

General Synthetic Approach

Ammonium octadecyl hydrogen phosphate is typically prepared through the neutralization of octadecyl hydrogen phosphate with ammonia or ammonium hydroxide. The key steps involve:

- Synthesis of octadecyl hydrogen phosphate from octadecyl alcohol and phosphoric acid or phosphorus oxychloride.

- Neutralization reaction of the acidic phosphate intermediate with ammonia to form the ammonium salt.

This process requires precise control of stoichiometry, temperature, and pH to prevent side reactions and ensure product stability.

Preparation of Octadecyl Hydrogen Phosphate

The precursor, octadecyl hydrogen phosphate, is synthesized by phosphorylation of octadecyl alcohol (a long-chain fatty alcohol) with phosphoric acid or phosphorus oxychloride under controlled conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Octadecyl alcohol + phosphoric acid | Molar ratio ~1:1.1 |

| Catalyst | Acid catalyst (e.g., sulfuric acid) | To promote esterification |

| Temperature | 80–120°C | Controlled to avoid decomposition |

| Reaction time | 3–6 hours | Monitored for completion of esterification |

| Work-up | Neutralization, washing, drying | Removal of unreacted acid and by-products |

The reaction yields octadecyl hydrogen phosphate, which contains a free acidic hydrogen suitable for subsequent neutralization.

Neutralization with Ammonia to Form this compound

The neutralization step involves reacting octadecyl hydrogen phosphate with aqueous ammonia or gaseous ammonia to form the ammonium salt.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Octadecyl hydrogen phosphate + NH3 | Stoichiometric amounts for mono-ammonium salt |

| Solvent | Water or alcohol-water mixture | Ensures solubility and reaction homogeneity |

| Temperature | 25–60°C | Mild heating to facilitate reaction |

| pH | 6.5–7.5 | Controlled to avoid over-neutralization |

| Reaction time | 1–3 hours | Monitored by pH and conductivity |

| Isolation | Evaporation or crystallization | To obtain solid ammonium salt |

This step must be carefully controlled to avoid formation of diammonium salts or incomplete neutralization.

Industrial-Scale Preparation Insights

Industrial processes for ammonium phosphate salts, including alkyl hydrogen phosphates, often adapt methods used for technical-grade ammonium phosphates, as described in patent literature for water-soluble ammonium phosphates. Key features include:

- Using unpurified phosphoric acid with controlled P₂O₅ content (30–54%) to react with ammonia at elevated temperatures (80–95°C) for 10–30 minutes.

- Filtration to remove impurities followed by crystallization to isolate pure ammonium phosphate salts.

- Recycling of mother liquors and pH adjustment to target monoammonium or diammonium phosphate species.

While these processes focus on inorganic ammonium phosphates, the principles apply to organophosphates like this compound with additional solvent and temperature controls to accommodate organic moieties.

Though specific literature on this compound preparation is limited, analogous preparation of ammonium hydrogen phosphates can be referenced from diammonium hydrogen phosphate synthesis:

- Partial neutralization of phosphoric acid with ammonia is performed using titration with methyl orange indicator to determine stoichiometric volumes.

- Mixing ammonia solution with phosphoric acid at controlled ratios forms ammonium phosphate salts.

- Evaporation and crystallization yield the solid ammonium phosphate product.

This method can be adapted for octadecyl hydrogen phosphate by replacing phosphoric acid with octadecyl hydrogen phosphate and adjusting solvent and temperature conditions accordingly.

Summary Table of Preparation Methods

| Step | Method Description | Conditions/Notes |

|---|---|---|

| 1. Synthesis of octadecyl hydrogen phosphate | Esterification of octadecyl alcohol with phosphoric acid | 80–120°C, acid catalyst, 3–6 hours |

| 2. Neutralization with ammonia | Reaction with aqueous or gaseous ammonia to form ammonium salt | 25–60°C, pH 6.5–7.5, 1–3 hours |

| 3. Purification and isolation | Filtration, crystallization, drying | Removal of impurities, solvent evaporation |

| 4. Industrial adaptation | Use of unpurified phosphoric acid and ammonia at elevated temperature | 80–95°C, 10–30 min, pH control, impurity removal |

Research Findings and Considerations

- Reaction efficiency depends on the purity of starting materials, especially phosphoric acid and octadecyl alcohol.

- Temperature control is critical to avoid hydrolysis or decomposition of the organic phosphate ester.

- pH control during neutralization ensures formation of the desired ammonium salt without over-neutralization.

- Impurity removal via filtration and crystallization is essential for product quality, especially for applications requiring high purity.

- Use of aqueous ammonia is preferred for safer handling and better control compared to gaseous ammonia.

- Industrial processes emphasize the ability to use less purified phosphoric acid feedstocks to reduce costs while maintaining product quality through optimized reaction and purification steps.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ammonium octadecyl hydrogen phosphate (AOcHP) critical for experimental design?

- Answer : AOcHP (C₁₈H₄₂NO₄P, MW 367.51 g/mol) is a long-chain ammonium phosphate ester. Its amphiphilic structure (hydrophobic octadecyl chain + hydrophilic phosphate group) enables applications in surface modification and self-assembly. Key properties include solubility in polar solvents (e.g., methanol/water mixtures), pH-dependent hydrolysis (stable at neutral pH), and thermal decomposition above 200°C. Experimental design must account for its hygroscopicity and potential degradation under acidic conditions .

Q. How can AOcHP be synthesized and purified for laboratory use?

- Method : AOcHP is synthesized via esterification of octadecyl alcohol with phosphoric acid, followed by neutralization with ammonium hydroxide. Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors. Analytical verification includes FTIR (P=O stretch at 1250 cm⁻¹, NH₄⁺ bands at 1400–1500 cm⁻¹) and elemental analysis (target N content: ~3.8%) .

Advanced Research Questions

Q. What contradictions exist in the hydrogen storage potential of ammonium phosphate derivatives like AOcHP?

- Analysis : While ammonium phosphates (e.g., mono-/di-ammonium salts) show stoichiometric hydrogen yields (3.8–11.9% H₂ equivalent), AOcHP’s long alkyl chain may hinder hydrolysis kinetics. Studies on similar compounds reveal that catalytic efficiency (e.g., Pt/C or Ni/C nanoparticles) significantly affects H₂ release rates. Contradictions arise between theoretical hydrogen content (e.g., 97–115 kg/m³ for short-chain analogs) and practical yields due to incomplete hydrolysis or side reactions (e.g., phosphoric acid byproduct formation) .

Q. How does AOcHP’s structure influence its performance in catalytic systems or surface coatings?

- Methodology : The octadecyl chain enhances AOcHP’s adsorption on hydrophobic surfaces (e.g., metals or polymers), making it useful in corrosion inhibition. For catalytic applications, its self-assembly into micelles can stabilize nanoparticles (e.g., Pt or Co). Researchers should characterize micelle size (via dynamic light scattering) and catalytic activity (e.g., turnover frequency in hydrolysis reactions) .

Q. What analytical challenges arise in quantifying AOcHP in complex matrices?

- Resolution : AOcHP’s low UV absorbance complicates HPLC detection. Derivatization with molybdenum ascorbate post-column enhances sensitivity (detection at 820 nm). Alternatively, LC-MS with ammonium phosphate buffers (pH 3.5–7.5) and C18 columns achieves separation, but inorganic buffers may interfere with ionization. Validate methods using spiked recovery tests (target: 90–110% recovery) .

Data-Driven Research Considerations

Q. How can researchers reconcile discrepancies in AOcHP’s thermal stability reported across studies?

- Approach : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals conflicting decomposition pathways (e.g., alkyl chain degradation vs. phosphate network formation). Cross-validate with differential scanning calorimetry (DSC) to identify endothermic (melting) and exothermic (decomposition) events. Note that impurities (e.g., residual alcohols) can lower observed stability .

Q. What precautions are necessary when studying AOcHP’s environmental impact?

- Guidelines : AOcHP’s hydrolysis releases phosphoric acid and ammonium ions, which may eutrophy water systems. Use closed reactors to capture volatile NH₃ and neutralize acidic byproducts with calcium carbonate. Ecotoxicity assays (e.g., Daphnia magna LC50) should follow OECD guidelines, with controls for pH fluctuations .

Methodological Tables

Key Research Gaps

- Catalytic Optimization : Systematic studies comparing AOcHP with shorter-chain analogs (e.g., ammonium lauryl phosphate) in hydrogen storage efficiency.

- Environmental Fate : Long-term soil adsorption studies to assess phosphate leaching risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.